molecular formula C9H7ClF3NO2 B7459902 2-Chloro-N-[3-(trifluoromethoxy)phenyl]acetamide

2-Chloro-N-[3-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B7459902
M. Wt: 253.60 g/mol
InChI Key: PGOBBGNMEJFURH-UHFFFAOYSA-N
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Description

2-Chloro-N-[3-(trifluoromethoxy)phenyl]acetamide is an organic compound with the molecular formula C9H7ClF3NO2. This compound is characterized by the presence of a chloro group, a trifluoromethoxy group, and an acetamide group attached to a phenyl ring. It is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[3-(trifluoromethoxy)phenyl]acetamide typically involves the reaction of 3-(trifluoromethoxy)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[3-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted phenylacetamides.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-Chloro-N-[3-(trifluoromethoxy)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[3-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro and acetamide groups contribute to its binding affinity to target proteins or enzymes, leading to the modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide
  • 2-Chloro-N-[2-(trifluoromethoxy)phenyl]acetamide
  • 2-Chloro-6-(trifluoromethoxy)aniline

Uniqueness

2-Chloro-N-[3-(trifluoromethoxy)phenyl]acetamide is unique due to the position of the trifluoromethoxy group on the phenyl ring, which influences its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound provides distinct properties that are not observed in its analogs .

Properties

IUPAC Name

2-chloro-N-[3-(trifluoromethoxy)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c10-5-8(15)14-6-2-1-3-7(4-6)16-9(11,12)13/h1-4H,5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOBBGNMEJFURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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